5-Amino-3,6-dichloropicolinic acid

Lipophilicity Membrane permeability Environmental fate

Researchers requiring a precise positional isomer for SAR studies often face misidentification with the 4-amino isomer (aminopyralid). 5-Amino-3,6-dichloropicolinic acid (CAS 546141-54-2) is the exact 5-amino probe needed to deconvolute auxin receptor binding mechanisms. - Enables competitive binding assays and receptor mutagenesis studies critical for rational herbicide design. - Provides a >7-fold difference in predicted LogP (1.44) versus aminopyralid (0.201), essential for environmental fate modeling. - Synthesized via an electrolytic dechlorination route (>90% yield), offering a cost-effective alternative to Pd/C hydrogenation for derivative synthesis.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
Cat. No. B12883517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,6-dichloropicolinic acid
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)C(=O)O)Cl)N
InChIInChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)5(8)10-4(2)6(11)12/h1H,9H2,(H,11,12)
InChIKeyPBZIVWNQLCXTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3,6-dichloropicolinic Acid: Physicochemical Identity and Procurement-Relevant Classification


5-Amino-3,6-dichloropicolinic acid (CAS 546141-54-2; molecular formula C₆H₄Cl₂N₂O₂; MW 207.01 g·mol⁻¹) is a positional isomer within the picolinic acid herbicide family, bearing an amino substituent at the pyridine 5-position and chlorine atoms at positions 3 and 6 . It is structurally distinct from the commercial herbicide aminopyralid (4-amino-3,6-dichloropicolinic acid, CAS 150114-71-9), with which it is frequently conflated in secondary literature [1]. The compound belongs to the synthetic auxin class of herbicides that mimic indole-3-acetic acid and disrupt plant growth via TIR1/AFB receptor-mediated signaling pathways [2]. Its predicted physicochemical profile includes a density of 1.705 g·cm⁻³, a boiling point of 412.5 °C, a LogP of 1.44, and a pKa of 2.86, distinguishing it from both the 4-amino positional isomer and non-aminated analogs such as clopyralid .

Why 5-Amino-3,6-dichloropicolinic Acid Cannot Be Generically Substituted by In-Class Analogs


Within the picolinic acid herbicide family, seemingly minor positional substitutions produce quantifiable shifts in physicochemical properties that cascade into divergent biological activity, environmental fate, and formulation requirements. The 5-amino isomer (CAS 546141-54-2) exhibits a predicted LogP of 1.44 versus 0.201 for the 4-amino isomer aminopyralid, representing a >7-fold difference in octanol-water partitioning that directly governs membrane permeability and soil mobility . Its pKa of 2.86 (versus 2.56 for aminopyralid) alters the ionization state at physiological and environmental pH ranges, affecting both target-site binding and leaching potential [1]. Furthermore, the amino group position on the pyridine ring dictates the compound's electronic profile and hydrogen-bonding capacity at the auxin receptor binding pocket, a determinant of herbicidal potency that cannot be predicted from gross structural similarity alone [2]. Procurement decisions that treat 5-amino-3,6-dichloropicolinic acid as interchangeable with aminopyralid, clopyralid, or picloram therefore risk selecting a compound with materially different performance characteristics in specific application contexts.

5-Amino-3,6-dichloropicolinic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differential: LogP 1.44 for 5-Amino Isomer vs. 0.201 for 4-Amino Isomer (Aminopyralid)

The predicted LogP of 5-amino-3,6-dichloropicolinic acid (CAS 546141-54-2) is 1.44, compared with a regulatory-verified LogP of 0.201 (unbuffered water, 19 °C) for its positional isomer aminopyralid (4-amino-3,6-dichloropicolinic acid, CAS 150114-71-9) [1][2]. This represents an approximately 7.2-fold higher octanol-water partition coefficient for the 5-amino isomer, indicating substantially greater lipophilicity. The LogP of the non-aminated analog clopyralid (3,6-dichloropicolinic acid) is reported as approximately 2.09, placing the 5-amino isomer at an intermediate lipophilicity between the highly polar aminopyralid and the more hydrophobic clopyralid [3].

Lipophilicity Membrane permeability Environmental fate

Acid Dissociation Constant (pKa) Differentiation: 2.86 vs. 2.56 Dictates Ionization State at Physiological pH

The predicted pKa of 5-amino-3,6-dichloropicolinic acid is 2.86 ± 0.25, compared with a regulatory-verified pKa of 2.56 for aminopyralid (4-amino isomer) [1]. Although both compounds exist predominantly in the anionic (carboxylate) form at environmental pH (5–8), the 0.30-unit difference in pKa translates to a measurable difference in the fraction of neutral (protonated) species available for passive membrane diffusion. At pH 5.0, the Henderson-Hasselbalch equation predicts approximately 0.72% of the 5-amino isomer exists in the neutral form versus approximately 0.36% for aminopyralid—a roughly 2-fold difference with implications for phloem loading and root uptake efficiency in weakly acidic soil microenvironments .

Ionization Formulation pH Soil mobility

Thermal Stability Differentiation: Boiling Point of 412.5 °C vs. Thermal Decomposition of Aminopyralid Before Boiling

The predicted boiling point of 5-amino-3,6-dichloropicolinic acid is 412.5 ± 45.0 °C at 760 mmHg, whereas its positional isomer aminopyralid is documented as decomposing before boiling, with a melting point of 163.5 °C [1][2]. The non-aminated comparator clopyralid exhibits a boiling point of approximately 323.7 ± 37.0 °C [3]. This thermal profile suggests that the 5-amino isomer may tolerate higher-temperature processing conditions during formulation (e.g., hot-melt extrusion, high-shear granulation) that would degrade aminopyralid through thermal decomposition pathways, offering a potential formulation-processing advantage for solid dosage or granular product formats.

Thermal stability Formulation processing Storage

Positional Isomerism at the Amino Group: Structural Basis for Differential Auxin Receptor Recognition

The amino group at the 5-position of the pyridine ring (versus the 4-position in aminopyralid) alters the electronic distribution across the aromatic system and modifies the hydrogen-bond donor/acceptor geometry presented to the TIR1/AFB auxin receptor binding pocket [1]. While direct receptor-binding data (Kd or IC₅₀) for the isolated 5-amino isomer are not available in the peer-reviewed literature, class-level inferences from picolinic acid structure-activity studies demonstrate that the position of ring substituents is a primary determinant of auxinic herbicidal potency [2]. The 4-amino isomer (aminopyralid) has been shown to exhibit 3.8-fold higher activity than picloram (5-amino-3,4,6-trichloropicolinic acid) in canola (ED₅₀ = 60.3 vs. 227.7 g·ha⁻¹), and 1.7-fold higher activity in okra (ED₅₀ = 10.3 vs. 17.3 g·ha⁻¹), indicating that amino position and chlorine number synergistically determine receptor activation potency [3]. The 5-amino isomer, lacking the 4-chloro substituent of picloram but retaining the 5-amino group, may represent a distinct pharmacological profile at the auxin receptor.

Structure-activity relationship Auxin receptor Herbicidal selectivity

Synthetic Accessibility via Electrolytic Dechlorination: Distinct Manufacturing Route from 4-Amino Isomer

A documented synthetic route to 5-amino-3,6-dichloropicolinic acid employs electrolytic dechlorination of 3,5,6-trichloropicolinic acid in alkaline aqueous solution at normal temperature and pressure, achieving yields exceeding 90% under optimized conditions (15–60 °C, electrolyte concentration 0.5–2.0%) . In contrast, the industrial synthesis of aminopyralid (4-amino isomer) proceeds via catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid using palladium on carbon (Pd/C) at 50 °C under 0.3 MPa hydrogen pressure for 20 hours [1]. The electrolytic route avoids the use of precious metal catalysts and high-pressure hydrogenation equipment, potentially offering a lower-cost, higher-selectivity manufacturing pathway that may translate to differential pricing and supply chain characteristics for procurement.

Synthetic route Electrolytic reduction Process chemistry

Water Solubility and Environmental Mobility Profile: Predicted vs. Regulatory-Verified Data Gap

No experimentally verified water solubility data are available for 5-amino-3,6-dichloropicolinic acid (CAS 546141-54-2) in major authoritative databases (PPDB, PubChem, ECHA). Its positional isomer aminopyralid has a regulatory-verified water solubility of 2,480 mg·L⁻¹ at pH 7 and 20 °C, classified as 'high' solubility with consequent high mobility and leaching potential to groundwater [1]. The non-aminated analog clopyralid exhibits substantially lower water solubility of approximately 1,000 mg·L⁻¹ (1.0 g·L⁻¹) [2]. Based on the 5-amino isomer's higher predicted LogP (1.44 vs. 0.201 for aminopyralid), it is anticipated to exhibit lower water solubility than aminopyralid, potentially approaching the range of clopyralid. This data gap itself represents a differentiation point: the absence of regulatory environmental fate data means this compound occupies a distinct procurement niche as a research-grade material rather than a registered active ingredient, suitable for experimental applications where aminopyralid's high-leaching profile is a confounding variable.

Water solubility Groundwater leaching Environmental risk assessment

5-Amino-3,6-dichloropicolinic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Structure-Activity Relationship (SAR) Probe for Auxin Receptor Pharmacology

The 5-amino positional isomer serves as a critical SAR probe molecule for dissecting how amino group position on the picolinic acid scaffold influences TIR1/AFB auxin receptor binding kinetics and downstream transcriptional activation. With aminopyralid (4-NH₂) demonstrating 3.8-fold greater potency than picloram (5-NH₂, 4-Cl) in canola whole-plant bioassays, the isolated 5-amino isomer (lacking the 4-Cl substituent) is required to deconvolute whether the potency difference arises from amino position, the presence/absence of the 4-chloro group, or a synergistic interaction [1]. Procurement of this compound enables competitive binding assays, molecular docking studies, and receptor mutagenesis experiments that are foundational for rational herbicide design pipelines [2].

Physicochemical Property Baseline for Environmental Fate Modeling

The compound's predicted LogP of 1.44 and pKa of 2.86, when experimentally validated, will provide critical input parameters for environmental fate models (e.g., FOCUS groundwater, PEARL, MACRO) that currently rely exclusively on aminopyralid data (LogP 0.201, pKa 2.56) for the entire amino-dichloro-picolinic acid subclass [1]. Given that aminopyralid is classified as having 'high' leaching potential to groundwater based on its high water solubility (2,480 mg/L) and low LogP, the 5-amino isomer's higher predicted lipophilicity may translate to a more favorable (lower) groundwater ubiquity score (GUS index), potentially qualifying it for registration scenarios where aminopyralid's mobility restricts its use in vulnerable groundwater zones [2].

Formulation Development Leveraging Higher Thermal Stability

The predicted boiling point of 412.5 °C for the 5-amino isomer, compared with thermal decomposition before boiling for aminopyralid (m.p. 163.5 °C), opens formulation-processing windows not accessible to the 4-amino isomer [1][2]. Specifically, hot-melt extrusion of granular herbicide formulations, thermoplastic matrix encapsulation, and high-shear wet granulation with subsequent elevated-temperature drying can be explored using the 5-amino isomer without the thermal degradation concerns that constrain aminopyralid formulation design. This thermal tolerance may also extend shelf-life in tropical-climate storage conditions where ambient temperatures routinely exceed 40 °C [3].

Alternative Synthetic Intermediate for Diversified Picolinic Acid Derivatization

The electrolytic dechlorination route to 5-amino-3,6-dichloropicolinic acid, operating at ambient pressure without precious metal catalysts (>90% yield), provides a cost-differentiated entry point for synthesizing 5-amino-substituted picolinic acid derivatives (esters, amides, salts) that are inaccessible or uneconomical via the Pd/C-catalyzed hydrogenation pathway used for aminopyralid [1]. This is particularly relevant for medicinal chemistry programs exploring picolinic acid scaffolds as D-amino acid oxidase (DAAO) inhibitors or dipeptidyl carboxypeptidase inhibitors, where the 5-amino substitution pattern may offer distinct pharmacological properties from the more commonly explored 4-amino series [2].

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